![molecular formula C8H11ClHg B14643993 Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury CAS No. 56453-89-5](/img/structure/B14643993.png)
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury is an organomercury compound characterized by the presence of a mercury atom bonded to a chloro group and a 2-(cyclohex-1-en-1-yl)ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury typically involves the reaction of mercury(II) chloride with 2-(cyclohex-1-en-1-yl)ethenyl chloride under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature that ensures the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the consistency and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different mercury-containing products.
Reduction: Reduction reactions can convert the mercury center to a lower oxidation state.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like sodium thiolate. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield mercury(II) oxide derivatives, while substitution reactions can produce a variety of organomercury compounds.
Aplicaciones Científicas De Investigación
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential use in medicinal chemistry, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism by which Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury exerts its effects involves the interaction of the mercury center with various molecular targets. The compound can form covalent bonds with sulfur-containing groups in proteins, leading to changes in protein structure and function. This interaction can affect various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
Cyclohex-2-en-1-one: An enone that is structurally similar but lacks the mercury and chloro groups.
2-(1-Cyclohexenyl)ethylamine: Contains a similar cyclohexenyl group but with an amine functionality instead of mercury.
Ethanone, 1-(1-cyclohexen-1-yl)-: Another related compound with a ketone group.
Uniqueness
Chloro[2-(cyclohex-1-en-1-yl)ethenyl]mercury is unique due to the presence of the mercury atom, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications that require the unique characteristics of organomercury compounds.
Propiedades
Número CAS |
56453-89-5 |
|---|---|
Fórmula molecular |
C8H11ClHg |
Peso molecular |
343.22 g/mol |
Nombre IUPAC |
chloro-[2-(cyclohexen-1-yl)ethenyl]mercury |
InChI |
InChI=1S/C8H11.ClH.Hg/c1-2-8-6-4-3-5-7-8;;/h1-2,6H,3-5,7H2;1H;/q;;+1/p-1 |
Clave InChI |
YZXMPCZLLDNTED-UHFFFAOYSA-M |
SMILES canónico |
C1CCC(=CC1)C=C[Hg]Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


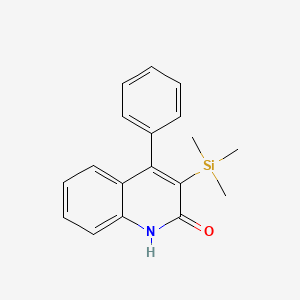
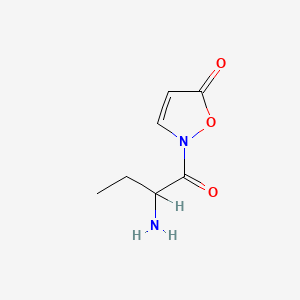
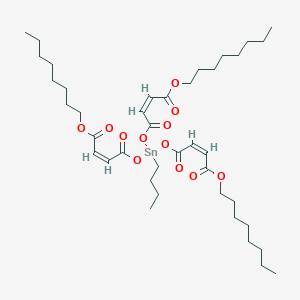
![2-(4-Nitrophenyl)octahydrocyclopenta[e][1,3]oxazine](/img/structure/B14643937.png)
![Diethyl [(5-nitrofuran-2-yl)methyl]phosphonate](/img/structure/B14643938.png)
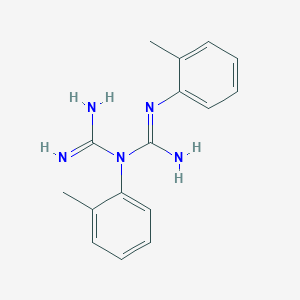
![4-Oxo-7-[(7-phenoxyheptyl)oxy]-4H-1-benzopyran-2-carboxylic acid](/img/structure/B14643961.png)
![4-{(E)-[(4-Ethoxyphenyl)imino]methyl}phenyl prop-2-enoate](/img/structure/B14643968.png)

![N-[(Chloroimino)(4-methylphenyl)methyl]benzamide](/img/structure/B14643980.png)
![{4-[(1,3-Thiazol-2-yl)oxy]phenyl}acetic acid](/img/structure/B14644010.png)
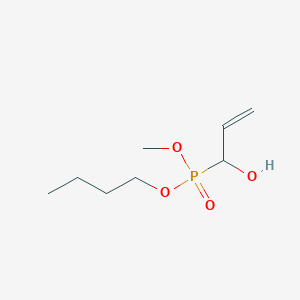
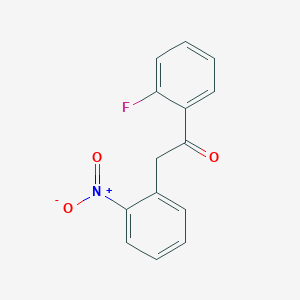
![1,1'-[Methylenebis(oxy)]bis(3,4-dibromo-2-chlorobenzene)](/img/structure/B14644024.png)
